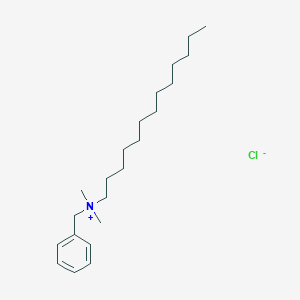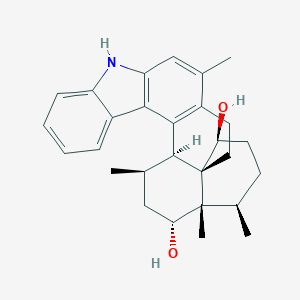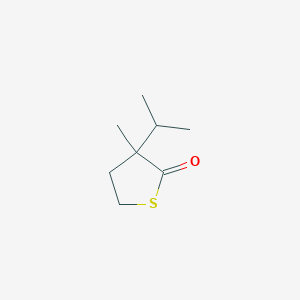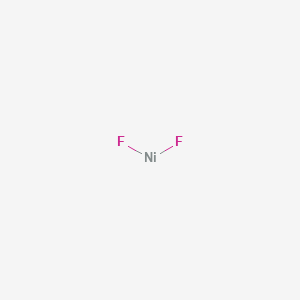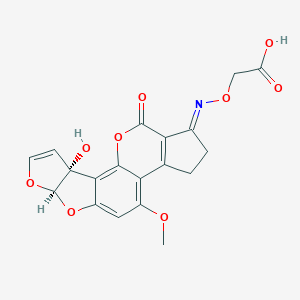
Afmocm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Afmocm, also known as 4-aminofurazan-3-carboxamide, is a synthetic compound used in scientific research. It is a member of the furazan family of compounds, which are known for their diverse biological activities. Afmocm has been used in various studies due to its unique properties and potential applications. In
Applications De Recherche Scientifique
Afmocm has been used in a variety of scientific research applications, including the study of DNA damage and repair, the development of new cancer therapies, and the investigation of neurodegenerative diseases. Afmocm has been shown to have potential as a chemotherapeutic agent, as it can induce apoptosis in cancer cells. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may make it useful in the treatment of cancer.
Mécanisme D'action
The mechanism of action of afmocm is not fully understood, but it is thought to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. Afmocm has been shown to induce ROS formation in cancer cells, leading to cell death. Additionally, afmocm has been found to inhibit the activity of certain enzymes involved in DNA repair, which may contribute to its cytotoxic effects.
Effets Biochimiques Et Physiologiques
Afmocm has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that afmocm can induce apoptosis in cancer cells, inhibit the activity of enzymes involved in DNA repair, and induce oxidative stress. In vivo studies have shown that afmocm can inhibit the growth of tumors in animal models, and may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Afmocm has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, its potential as a chemotherapeutic agent, and its ability to inhibit the activity of enzymes involved in DNA repair. However, afmocm also has several limitations, including its potential toxicity and the need for experienced chemists to synthesize it.
Orientations Futures
There are several future directions for the study of afmocm. One potential direction is the development of new cancer therapies based on afmocm. Another potential direction is the investigation of afmocm's effects on other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.
Conclusion
In conclusion, afmocm is a synthetic compound with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit the activity of enzymes involved in DNA repair. While afmocm has several advantages for lab experiments, it also has limitations and potential toxicity. Further studies are needed to fully understand the mechanism of action of afmocm and its potential applications in scientific research.
Méthodes De Synthèse
Afmocm can be synthesized using a variety of methods, including the reaction of Afmocman with ethyl chloroformate, or the reaction of Afmocman with phosgene. The synthesis of afmocm typically involves the use of hazardous chemicals, and should only be performed by experienced chemists.
Propriétés
Numéro CAS |
127862-46-8 |
|---|---|
Nom du produit |
Afmocm |
Formule moléculaire |
C19H15NO9 |
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
2-[(E)-[(3R,7R)-3-hydroxy-11-methoxy-18-oxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaen-16-ylidene]amino]oxyacetic acid |
InChI |
InChI=1S/C19H15NO9/c1-25-10-6-11-15(19(24)4-5-26-18(19)28-11)16-14(10)8-2-3-9(13(8)17(23)29-16)20-27-7-12(21)22/h4-6,18,24H,2-3,7H2,1H3,(H,21,22)/b20-9+/t18-,19-/m1/s1 |
Clé InChI |
KDQXYCUSOMGQMS-CXHUKFPDSA-N |
SMILES isomérique |
COC1=C2C3=C(/C(=N/OCC(=O)O)/CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O |
SMILES |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
SMILES canonique |
COC1=C2C3=C(C(=NOCC(=O)O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |
Synonymes |
aflatoxin M1-(O-carboxymethyl)oxime AFMOCM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



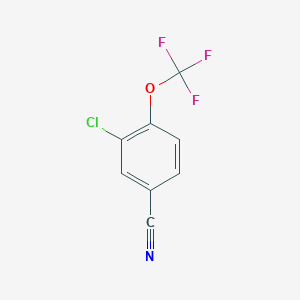
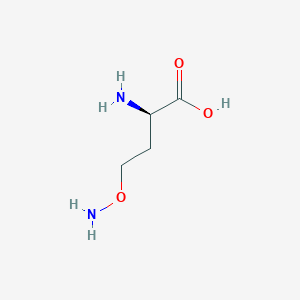
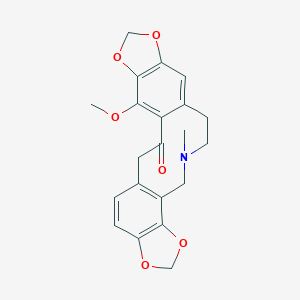
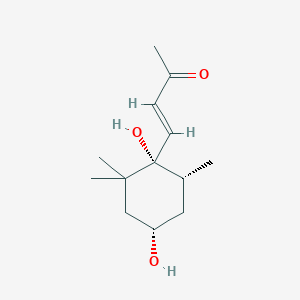
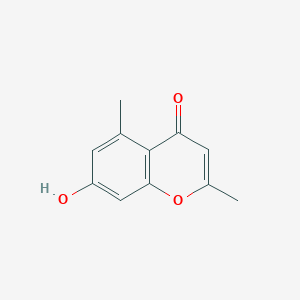
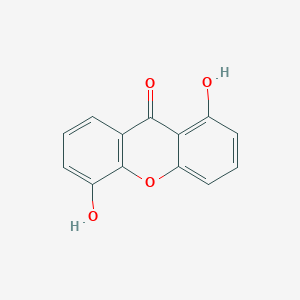
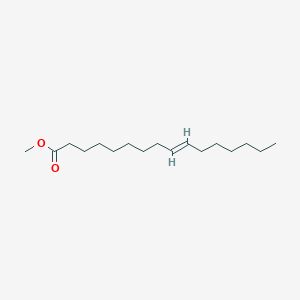
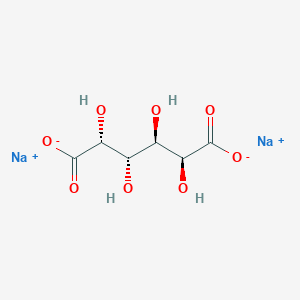
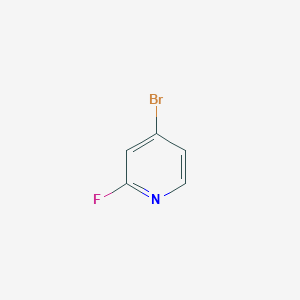
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
